Cis,trans,cis-1,2,3-Trimethylcyclohexane is an organic compound with the molecular formula C₉H₁₈ and a molecular weight of 126.2392 g/mol. It is a stereoisomer of trimethylcyclohexane, distinguished by the specific arrangement of its three methyl groups on the cyclohexane ring. This unique configuration affects its physical and chemical properties, contributing to its utility in various scientific and industrial applications .
| Reaction Type | Reagents | Products |
|---|---|---|
| Oxidation | Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃) | Ketones, Carboxylic acids |
| Reduction | Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄) | Alcohols |
| Substitution | Chlorine (Cl₂), Bromine (Br₂), UV Light, Heat | Halogenated derivatives |
The synthesis of cis,trans,cis-1,2,3-Trimethylcyclohexane typically involves:
In industrial settings, continuous flow reactors and optimized catalysts are employed to enhance efficiency and yield during production processes .
Cis,trans,cis-1,2,3-Trimethylcyclohexane has several applications across various fields:
Interaction studies focus on how cis,trans,cis-1,2,3-Trimethylcyclohexane interacts with various molecular targets. Its ability to undergo conformational changes may influence its binding affinity to receptors or enzymes. These interactions can potentially alter biochemical pathways and cellular responses.
Cis,trans,cis-1,2,3-Trimethylcyclohexane shares structural similarities with other trimethylcyclohexanes but is unique due to its specific stereochemical arrangement. Here are some similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1,2,3-Trimethylcyclohexane | C₉H₁₈ | Contains three methyl groups in different positions |
| 1,3,5-Trimethylcyclohexane | C₉H₁₈ | Has a different arrangement of methyl groups |
| cis,cis,cis-1,3-Dimethylcyclohexane | C₉H₁₈ | Different stereochemistry compared to cis,trans,cis |
The uniqueness of cis,trans,cis-1,2,3-Trimethylcyclohexane lies in its specific spatial arrangement that influences its reactivity and biological activity compared to these similar compounds .